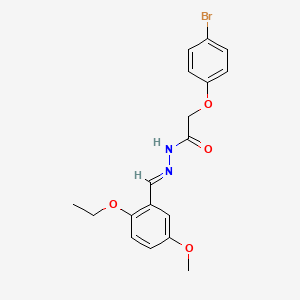![molecular formula C17H19N3O B3860696 N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860696.png)
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
Vue d'ensemble
Description
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as MAA, is a chemical compound with potential biological and medicinal applications. MAA is a hydrazone derivative that has been synthesized and studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been reported to scavenge reactive oxygen species and inhibit the activity of enzymes involved in oxidative stress. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell lines and animal models. This compound has also been shown to scavenge reactive oxygen species and reduce oxidative stress in cells. Furthermore, this compound has been reported to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and purify, and its structure can be easily characterized using various spectroscopic techniques. This compound has also been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, the limitations of this compound include its low solubility in water and its potential to form aggregates in solution, which may affect its biological activity.
Orientations Futures
There are several future directions for the study of N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological systems. Another direction is to explore the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the development of novel derivatives of this compound with improved solubility and bioactivity may lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential biological and medicinal applications. Several studies have reported the anti-inflammatory and antioxidant activities of this compound. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species in various cell lines and animal models. This compound has also been reported to have antimicrobial activity against several bacterial and fungal strains. Furthermore, this compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-methylanilino)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-7-9-15(10-8-13)11-19-20-17(21)12-18-16-6-4-3-5-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJNIVWWJBKIBY-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CNC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)
![1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)


![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)

![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)

![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![N-[(4-hydroxyphenyl)(phenyl)methyl]urea](/img/structure/B3860722.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860723.png)
